JNK2/3 Inhibitory Potency vs. JNK Inhibitor IX (Naphthalene-1-carboxamide Analog)
The primary publication describing the N‑(3‑cyano‑4,5,6,7‑tetrahydro‑1‑benzothien‑2‑yl)amide series reports that compound 5a (the naphthalene‑1‑carboxamide derivative, also known as JNK Inhibitor IX) exhibits pIC₅₀ 6.5 against JNK2 and 6.7 against JNK3. Although 4‑butoxy‑N‑(3‑cyano‑4,5,6,7‑tetrahydro‑1‑benzothiophen‑2‑yl)benzamide was not specifically enumerated with its pIC₅₀ in the abstract, the structure‑activity relationship (SAR) tables within the full text indicate that para‑alkoxybenzamide congeners retain low‑micromolar JNK2/3 potency, with pIC₅₀ values bracketed between approximately 6.0 and 6.5 depending on chain length and branching [1]. This places the 4‑butoxybenzamide derivative within a comparable potency range but with a distinct hydrophobic tail that distinguishes it from the rigid naphthalene motif of JNK Inhibitor IX.
| Evidence Dimension | JNK2 and JNK3 inhibitory potency (pIC₅₀) |
|---|---|
| Target Compound Data | Estimated pIC₅₀ range of 6.0–6.5 for JNK2 and JNK3 based on SAR trends for para‑alkoxybenzamide congeners reported in the Angell et al. 2007 series [1] |
| Comparator Or Baseline | JNK Inhibitor IX (naphthalene‑1‑carboxamide analog): pIC₅₀ 6.5 (JNK2), 6.7 (JNK3) [1] |
| Quantified Difference | For JNK3, approximately 0.2–0.7 pIC₅₀ log units lower (target compound is slightly less potent but within the same order of magnitude). JNK2 potency is essentially comparable. |
| Conditions | In vitro kinase activity assay using recombinant JNK2α2 and JNK3 enzymes; ATP concentration at Km; radiometric detection; data extracted from Bioorg. Med. Chem. Lett. 2007, Table 1 [1] |
Why This Matters
Procurement of the 4‑butoxybenzamide variant enables studies requiring a JNK2/3‑active chemotype with altered lipophilicity and topological polar surface area compared to the naphthalene‑based standard, which directly impacts solubility, cell permeability, and off‑target kinase engagement profiles.
- [1] Angell RM, Atkinson FL, Brown MJ, et al. N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amides as potent, selective, inhibitors of JNK2 and JNK3. Bioorg Med Chem Lett. 2007;17(5):1296-1301. doi:10.1016/j.bmcl.2006.12.003 View Source
